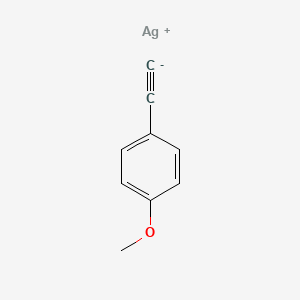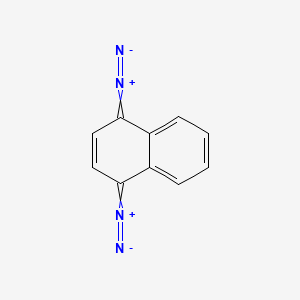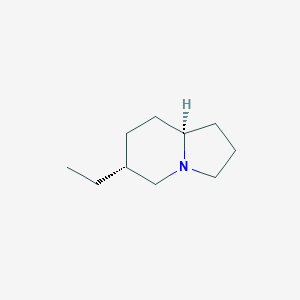
(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine is a chiral compound with a unique structure that makes it an interesting subject for various scientific studies. This compound belongs to the class of indolizines, which are bicyclic nitrogen-containing heterocycles. The presence of multiple stereocenters in its structure adds to its complexity and potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable aldehyde and an amine, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites in the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- (3R,5aS,6R,8aS,9R,10S,12R,12aR)-10-ethoxy-3,6,9-trimethyldecahydro-3,12-epoxy[1,2]dioxepino[4,3-i]isochromene
- (3R,5aS,6R,8aS,12S,12aR)-3,6-dimethyl-9-methylideneoctahydro-3,12-epoxy[1,2]dioxepino[4,3-i]isoc
Uniqueness
What sets (6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine apart from similar compounds is its specific stereochemistry and the presence of an ethyl group at the 6-position. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(6R,8aS)-6-ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C10H19N/c1-2-9-5-6-10-4-3-7-11(10)8-9/h9-10H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
QXSZPUACWWDEBN-NXEZZACHSA-N |
Isomeric SMILES |
CC[C@@H]1CC[C@H]2CCCN2C1 |
Canonical SMILES |
CCC1CCC2CCCN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



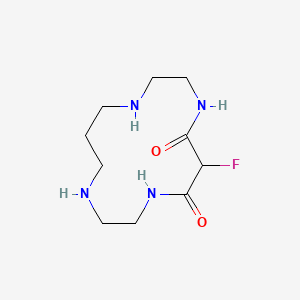
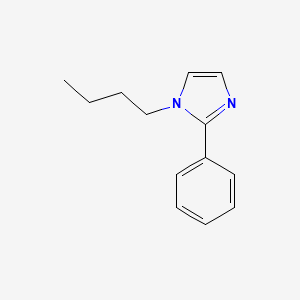
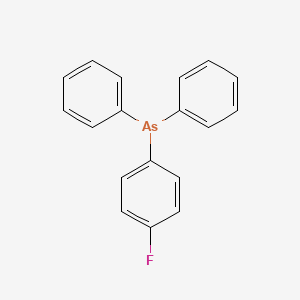

![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)

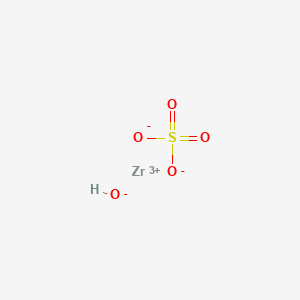
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
